Cas no 286-15-7 (2-azabicyclo[4.1.0]heptane)
2-azabicyclo[4.1.0]heptane Chemical and Physical Properties
Names and Identifiers
-
- 2-azabicyclo[4.1.0]heptane
- 2-AZA-BICYCLO[4.1.0]HEPTANE
- 5-azabicyclo[4.1.0]heptane
- NE63895
- SB36383
-
- MDL: MFCD09054981
- Inchi: 1S/C6H11N/c1-2-5-4-6(5)7-3-1/h5-7H,1-4H2
- InChI Key: RMLNAEPKTRCSRH-UHFFFAOYSA-N
- SMILES: N1CCCC2CC12
Computed Properties
- Exact Mass: 97.089149355 g/mol
- Monoisotopic Mass: 97.089149355 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 80.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 12
- Molecular Weight: 97.16
2-azabicyclo[4.1.0]heptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0695-1g |
2-Aza-bicyclo[4.1.0]heptane |
286-15-7 | 97% | 1g |
3816.19CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0695-5g |
2-Aza-bicyclo[4.1.0]heptane |
286-15-7 | 97% | 5g |
15943.2CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0695-500mg |
2-Aza-bicyclo[4.1.0]heptane |
286-15-7 | 97% | 500mg |
2332.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0695-250mg |
2-Aza-bicyclo[4.1.0]heptane |
286-15-7 | 97% | 250mg |
1594.32CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0695-100mg |
2-Aza-bicyclo[4.1.0]heptane |
286-15-7 | 97% | 100mg |
1221.18CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0695-50mg |
2-Aza-bicyclo[4.1.0]heptane |
286-15-7 | 97% | 50mg |
1034.61CNY | 2021-05-08 | |
| Enamine | EN300-89733-100mg |
2-azabicyclo[4.1.0]heptane |
286-15-7 | 75.0% | 100mg |
$199.0 | 2022-10-09 | |
| Enamine | EN300-89733-250mg |
2-azabicyclo[4.1.0]heptane |
286-15-7 | 75.0% | 250mg |
$286.0 | 2022-10-09 | |
| Enamine | EN300-89733-500mg |
2-azabicyclo[4.1.0]heptane |
286-15-7 | 75.0% | 500mg |
$449.0 | 2022-10-09 | |
| Enamine | EN300-89733-1000mg |
2-azabicyclo[4.1.0]heptane |
286-15-7 | 75.0% | 1g |
$576.0 | 2022-10-09 |
2-azabicyclo[4.1.0]heptane Suppliers
2-azabicyclo[4.1.0]heptane Related Literature
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2-azabicyclo[4.1.0]heptane
2-azabicyclo[4.1.0]heptane (CAS No. 286-15-7): A Versatile Scaffold in Modern Medicinal Chemistry
2-azabicyclo[4.1.0]heptane, also known as azabicyclo[4.1.0]heptane, is a nitrogen-containing heterocyclic compound with a unique bicyclic structure that has garnered significant attention in the field of medicinal chemistry. With CAS No. 286-15-7 as its unique identifier, this compound has emerged as a valuable scaffold in drug discovery due to its ability to mimic the conformational features of various natural products and bioactive molecules. Recent studies published in ACS Medicinal Chemistry Letters (2023) have highlighted its potential in targeting G protein-coupled receptors (GPCRs), particularly in the design of novel analgesic agents.
The 2-azabicyclo[4.1.0]heptane core structure consists of a seven-membered ring system with a nitrogen atom located at the 2-position, forming a strained, non-planar conformation that is highly complementary to the binding pockets of numerous protein targets. This structural feature has been exploited in the development of 2-azabicyclo[4.1.0]heptane-based ligands for the κ-opioid receptor, a key target in the treatment of chronic pain and opioid addiction. A 2023 study in Journal of Medicinal Chemistry demonstrated that substituents on the azabicyclo ring can be strategically modified to enhance receptor selectivity, reduce side effects, and improve metabolic stability.
One of the most notable applications of CAS No. 286-15-7 is its role as a building block in the synthesis of 2-azabicyclo[4.1.0]heptane-derived compounds with anti-inflammatory properties. Researchers at the University of California, San Francisco, have recently reported the development of a series of 2-azabicyclo[4.1.0]heptane-based small molecules that inhibit the activity of phosphodiesterase 4 (PDE4), a key enzyme involved in the pathogenesis of inflammatory diseases such as psoriasis and rheumatoid arthritis. These compounds exhibited submicromolar IC50 values in enzyme assays and showed excellent pharmacokinetic profiles in preclinical studies.
The 2-azabicyclo[4.1.0]heptane scaffold has also been explored in the design of 2-azabicyclo[4.1.0]heptane-based antifungal agents. A 2022 paper in Organic Letters described the synthesis of a library of CAS No. 286-15-7-derived compounds that demonstrated potent activity against drug-resistant strains of Candida albicans. The compounds were found to disrupt fungal cell membrane integrity by interacting with ergosterol, a key component of fungal membranes. Notably, one lead compound showed a 100-fold increase in antifungal potency compared to conventional azole antifungals.
Recent advances in computational chemistry have further expanded the utility of 2-azabicyclo[4.1.0]heptane in drug discovery. Molecular docking studies published in Journal of Chemical Information and Modeling (2023) have shown that the 2-azabicyclo[4.1.0]heptane core can adopt a conformation that closely matches the binding site of the tumor necrosis factor receptor (TNFR), a critical target in the treatment of autoimmune disorders. These findings have led to the development of 2-azabicyclo[4.1.0]heptane-based TNFR antagonists with improved tissue penetration and reduced off-target effects.
The CAS No. 286-15-7 compound has also found applications in the development of 2-azabicyclo[4.1.0]heptane-based prodrugs for targeted drug delivery. A 2023 study in Advanced Drug Delivery Reviews demonstrated that 2-azabicyclo[4.1.0]heptane-derived prodrugs could be selectively activated in the tumor microenvironment by exploiting the acidic pH and high levels of matrix metalloproteinases (MMPs). This approach has shown promise in improving the therapeutic index of anticancer drugs by minimizing systemic toxicity.
In addition to its applications in drug discovery, 2-azabicyclo[4.1.0]heptane has been utilized in the synthesis of CAS No. 286-15-7-based materials for biomedical applications. Researchers at MIT have developed 2-azabicyclo[4.1.0]heptane-modified hydrogels with enhanced mechanical properties and biocompatibility. These materials have shown potential in tissue engineering applications, particularly in the development of scaffolds for cartilage regeneration due to their ability to mimic the extracellular matrix of native tissues.
The 2-azabicyclo[4.1.0]heptane scaffold has also been explored in the design of 2-azabicyclo[4.1.0]heptane-based ligands for the treatment of neurodegenerative diseases. A 2023 study in Neuropharmacology reported the development of a series of CAS No. 286-15-7-derived compounds that modulate the activity of the NMDA receptor, a key target in the treatment of Alzheimer's disease and Parkinson's disease. These compounds exhibited neuroprotective effects in both in vitro and in vivo models of neurodegeneration, with minimal cytotoxicity observed at therapeutic concentrations.
The versatility of 2-azabicyclo[4.1.0]heptane in medicinal chemistry is further underscored by its use as a core structure in the development of 2-azabicyclo[4.1.0]heptane-based ion channel modulators. A 2022 paper in Journal of Medicinal Chemistry described the synthesis of CAS No. 286-15-7-derived compounds that selectively modulate the activity of voltage-gated potassium channels (Kv1.3), a key target in the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. These compounds exhibited high selectivity for Kv1.3 channels over other Kv subtypes, minimizing the risk of off-target effects.
In conclusion, 2-azabicyclo[4.1.0]heptane (CAS No. 286-15-7) has established itself as a powerful scaffold in modern medicinal chemistry, with applications spanning multiple therapeutic areas. Its unique structural features and the ability to undergo a wide range of chemical modifications make it an ideal platform for the development of novel therapeutics. As computational methods continue to advance and our understanding of protein-ligand interactions deepens, the 2-azabicyclo[4.1.0]heptane scaffold is poised to play an increasingly important role in the discovery of next-generation drugs with improved efficacy and safety profiles.
Here's a structured summary of the key points from the detailed analysis of 2-azabicyclo[4.1.0]heptane (CAS No. 286-15-7): --- ### 1. Structural Overview - Chemical Name: 2-azabicyclo[4.1.0]heptane - CAS Number: 286-15-7 - Core Structure: A seven-membered nitrogen-containing bicyclic ring, known for its strained, non-planar conformation. - Key Feature: Mimics the conformational features of various natural products and bioactive molecules. --- ### 2. Applications in Medicinal Chemistry - GPCR Targeting: - Used to design novel analgesic agents targeting the κ-opioid receptor. - Substituent modifications enhance receptor selectivity and metabolic stability. - Anti-Inflammatory Agents: - Developed as PDE4 inhibitors for inflammatory diseases (e.g., psoriasis, rheumatoid arthritis). - Submicromolar IC₅₀ values and favorable pharmacokinetic profiles. - Antifungal Agents: - Inhibits *Candida albicans* by disrupting fungal cell membranes. - One lead compound showed a 100-fold increase in potency over azole antifungals. - TNFR Antagonists: - Computational studies show close match with TNFR binding sites. - Potential in treating autoimmune disorders. --- ### 3. Biomedical and Material Applications - Hydrogels for Tissue Engineering: - Modified hydrogels with enhanced mechanical properties and biocompatibility. - Potential in cartilage regeneration. --- ### 4. Neurodegenerative Disease Therapeutics - NMDA Receptor Modulators: - Developed compounds with neuroprotective effects in Alzheimer’s and Parkinson’s models. - Minimal cytotoxicity at therapeutic concentrations. --- ### 5. Ion Channel Modulators - Voltage-Gated Potassium Channels (Kv1.3): - Selective modulators for autoimmune diseases (e.g., multiple sclerosis, psoriasis). - High selectivity for Kv1.3 over other subtypes. --- ### 6. Conclusion - Versatility: Ideal platform for drug development due to structural flexibility and chemical modifiability. - Future Potential: With advancements in computational methods, the scaffold is poised to contribute to next-generation therapeutics with improved efficacy and safety. --- This summary highlights the broad applications and significance of 2-azabicyclo[4.1.0]heptane across drug discovery, biomedical engineering, and material science.286-15-7 (2-azabicyclo[4.1.0]heptane) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)